Tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Description
Tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a bicyclic compound featuring a partially unsaturated 3,6-dihydro-2H-pyridine core. The molecule is distinguished by a hydroxymethyl group at the 2-position and a tert-butyl carbamate protecting group at the 1-position. This structure combines the rigidity of the dihydropyridine ring with the steric bulk of the tert-butyl group, which enhances stability during synthetic processes. The hydroxymethyl moiety introduces polarity and hydrogen-bonding capacity, making the compound a versatile intermediate in medicinal chemistry, particularly for prodrug development or conjugation with bioactive molecules .
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h4-5,9,13H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMIDZWWNNIEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a multi-step process starting from simple precursors such as acetaldehyde and ammonia.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a reaction with formaldehyde or a suitable equivalent.
Esterification: The carboxylate group is introduced by reacting the hydroxymethylated pyridine with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or alkyl groups can be used, often in the presence of a strong base or acid.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted pyridines and derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Impact of Substituents on Physicochemical Properties
- Hydrophilicity vs. Lipophilicity : The hydroxymethyl group in the target compound increases water solubility (logP ~1.5 estimated), whereas the trifluoromethylphenyl group in ’s analog raises lipophilicity (logP ~3.2), favoring blood-brain barrier penetration .
- Stability : The tert-butyl group in all compounds confers resistance to hydrolysis. Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability due to C-F bond strength .
- Reactivity : The hydroxymethyl group’s -OH is amenable to functionalization (e.g., esterification), while iodo or trifluoromethyl groups () enable cross-coupling reactions .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate, and how do reaction conditions influence yield?
The Hantzsch dihydropyridine synthesis is a foundational method for synthesizing dihydropyridine derivatives like this compound. This involves condensation of an aldehyde, β-keto ester, and ammonia/ammonium salt in a solvent like ethanol under reflux . Modifications include introducing hydroxymethyl groups via pre-functionalized precursors. Key factors affecting yield include temperature control (e.g., avoiding side reactions like over-oxidation), solvent polarity, and stoichiometric ratios of reactants. For example, highlights hydrazone formation using substituted benzaldehydes, achieving yields of 75–85% under ethanol reflux .
| Synthetic Method | Key Reagents/Conditions | Yield Range |
|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-keto ester, NH₃, EtOH | 50–85% |
| Hydrazone Formation | Substituted benzaldehydes, EtOH | 75–85% |
| Cyclization of Precursors | Controlled pH, polar aprotic solvents | 60–80% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. ¹H-NMR identifies the hydroxymethyl group (δ ~3.5–4.0 ppm as a triplet or multiplet) and the tert-butyl group (δ ~1.4 ppm as a singlet). ¹³C-NMR confirms the carbonyl (C=O) at ~155–160 ppm and the dihydropyridine ring carbons. IR spectroscopy detects the hydroxyl stretch (broad peak ~3200–3600 cm⁻¹) and ester carbonyl (~1700 cm⁻¹). and provide detailed NMR and IR data for analogous compounds, such as tert-butyl carbamates and hydrazones .
Q. What are the primary chemical reactivities of this compound?
The compound undergoes:
- Oxidation : The dihydropyridine ring can oxidize to pyridine derivatives using KMnO₄ or CrO₃, crucial for modifying electronic properties .
- Nucleophilic Substitution : The hydroxymethyl group (–CH₂OH) reacts with electrophiles (e.g., acyl chlorides) to form esters or ethers, enabling functionalization for drug discovery .
- Reduction : LiAlH₄ or NaBH₄ reduces the ester to alcohols, though this may destabilize the dihydropyridine core .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between calculated and observed NMR/IR signals often arise from tautomerism or dynamic effects. For example, notes that dihydropyridines exhibit ring puckering, leading to split signals in NMR. To address this:
Q. What strategies optimize the regioselectivity of derivatization at the hydroxymethyl group?
Selective functionalization requires protecting group strategies:
- Silylation : tert-butyldimethylsilyl (TBS) groups protect the hydroxyl, allowing subsequent reactions at other sites (e.g., uses silyl ethers for fluorinated derivatives) .
- Enzyme-mediated catalysis : Lipases or esterases achieve enantioselective modifications, though this is underexplored for dihydropyridines.
- Metal coordination : Chelating agents like boron trifluoride (BF₃) can direct reactions to specific positions .
Q. How does the tert-butyl group influence the compound’s stability and crystallinity?
The tert-butyl moiety enhances steric protection of the ester group, reducing hydrolysis rates. It also improves crystallinity by promoting hydrophobic interactions, as seen in X-ray studies of similar tert-butyl carbamates ( discusses SHELX refinement for such structures) . However, bulky groups may hinder packing efficiency, leading to polymorphic variations.
| Property | Impact of tert-Butyl Group |
|---|---|
| Hydrolytic Stability | Increased resistance to aqueous cleavage |
| Crystallinity | Enhanced due to hydrophobic interactions |
| Solubility | Reduced in polar solvents (e.g., water) |
Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?
- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., calcium channels, as dihydropyridines are known blockers) .
- Docking Studies : Evaluates binding affinity to enzymes or receptors, leveraging crystallographic data from resources like PubChem .
Methodological Considerations
Q. What safety precautions are essential when handling this compound?
- Ventilation : Use fume hoods due to potential respiratory irritation ( notes lachrymator properties for similar compounds) .
- Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact.
- Storage : Inert atmosphere (N₂ or Ar) to prevent oxidation, at –20°C for long-term stability .
Q. How can researchers validate purity and assess byproducts in synthesized batches?
- HPLC-MS : Quantifies purity and identifies byproducts via mass fragmentation.
- Elemental Analysis : Confirms empirical formula (e.g., C₁₀H₁₇NO₂ for this compound).
- TLC Monitoring : Tracks reaction progress using silica gel plates and UV visualization .
Data Contradiction Analysis
Q. Why might reported melting points vary across studies for similar dihydropyridine derivatives?
Variations arise from:
- Polymorphism : Different crystalline forms (e.g., reports melting points from 115–195°C for tert-butyl carbamates) .
- Impurity Profiles : Residual solvents or unreacted starting materials lower observed melting points.
- Measurement Techniques : Differential Scanning Calorimetry (DSC) vs. capillary methods yield discrepancies.
| Compound | Reported Melting Point Range |
|---|---|
| tert-butyl carbamate derivatives () | 115–195°C |
| Hydrazone analogs () | 120–190°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
